2-(2-Phthalimidoethylamino)ethanol

Description

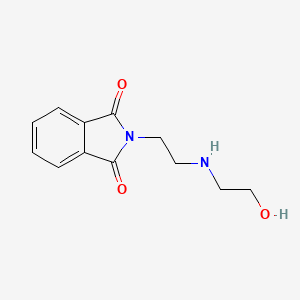

2-(2-Phthalimidoethylamino)ethanol is an ethanolamine derivative featuring a phthalimide-protected ethylamino group. The phthalimide moiety (a bicyclic structure derived from phthalic anhydride) acts as a protective group for the amine, reducing its basicity and altering its chemical reactivity. The systematic name reflects its substituents: an ethanol backbone with a 2-(phthalimidoethyl)amino group. Such compounds are often utilized in organic synthesis, particularly where selective amine protection is required, or in pharmaceuticals to modulate solubility and stability .

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-[2-(2-hydroxyethylamino)ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C12H14N2O3/c15-8-6-13-5-7-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,13,15H,5-8H2 |

InChI Key |

WQSJERNHUMXCBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCNCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

2-(Diethylamino)ethanol (DEAE)

- Molecular Formula: C₆H₁₅NO

- Molecular Weight : 117.19 g/mol

- CAS No.: 100-37-8

- Key Features : Tertiary amine with two ethyl groups and a hydroxyl group.

- Properties : Liquid at room temperature, miscible with water, weak ammonia odor.

- Applications : Corrosion inhibition, surfactant synthesis, and gas treating due to its basicity .

- Comparison: DEAE’s electron-donating ethyl groups enhance its basicity and hydrophobicity compared to 2-(2-Phthalimidoethylamino)ethanol. The phthalimide group in the latter reduces amine reactivity and increases steric bulk, likely lowering water solubility .

2-(Methylamino)ethanol

- Molecular Formula: C₃H₉NO

- Molecular Weight : 75.11 g/mol

- CAS No.: 109-83-1

- Key Features : Primary amine with a methyl substituent.

- Properties : Colorless liquid, soluble in water.

- Applications : Intermediate in pharmaceuticals and agrochemicals.

- Comparison: The unprotected primary amine in 2-(Methylamino)ethanol increases its reactivity in nucleophilic reactions compared to the phthalimide-protected derivative. The methyl group provides minimal steric hindrance, enhancing solubility .

2-(2-Aminoethylamino)ethanol

- Molecular Formula : C₄H₁₂N₂O

- Molecular Weight : 104.15 g/mol

- CAS No.: 111-41-1

- Key Features : Contains both primary and secondary amines.

- Properties : Lachrymator, soluble in water.

- Applications : Chelating agent, crosslinker in polymers, and industrial uses.

- Comparison: The dual amine groups in this compound enable coordination chemistry and crosslinking, whereas the phthalimide group in this compound limits such interactions, favoring stability in acidic conditions .

2-((2-Methoxyethyl)(methyl)amino)ethanol

- Molecular Formula: C₆H₁₅NO₂

- Molecular Weight : 133.19 g/mol

- Key Features : Tertiary amine with a methoxyethyl group.

- Properties : Synthesized via alkylation reactions; used as a solvent in catalytic systems.

- Comparison: The ether linkage in this compound enhances polarity compared to the phthalimido derivative.

Reactivity and Stability

- Phthalimido Group Impact: The phthalimide group in this compound is electron-withdrawing, reducing the basicity of the adjacent amine. This contrasts with DEAE’s electron-donating ethyl groups, which increase basicity. The phthalimide’s aromaticity also enhances thermal stability, making the compound less volatile than simpler ethanolamines .

- Amine Protection: Unlike 2-(2-Aminoethylamino)ethanol, which has reactive primary and secondary amines, the phthalimide group in the target compound prevents undesired side reactions, making it suitable for stepwise synthesis in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.